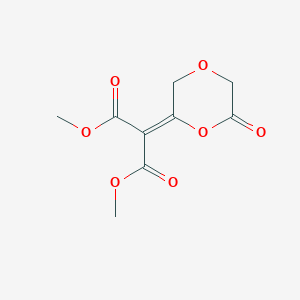
Dimethyl (6-oxo-1,4-dioxan-2-ylidene)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (6-oxo-1,4-dioxan-2-ylidene)propanedioate is a chemical compound with a complex structure that includes a six-membered ring containing oxygen atoms and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (6-oxo-1,4-dioxan-2-ylidene)propanedioate can be achieved through several methods. One common approach involves the condensation reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . Another method includes the reaction of malonic acid with isopropenyl acetate and catalytic sulfuric acid . These reactions typically require controlled temperatures and specific reaction times to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (6-oxo-1,4-dioxan-2-ylidene)propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Dimethyl (6-oxo-1,4-dioxan-2-ylidene)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which Dimethyl (6-oxo-1,4-dioxan-2-ylidene)propanedioate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): Shares a similar core structure but differs in functional groups and reactivity.
Dimethyl Malonate: Another ester compound with different reactivity and applications.
Uniqueness
Dimethyl (6-oxo-1,4-dioxan-2-ylidene)propanedioate is unique due to its specific ring structure and ester groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
94356-77-1 |
|---|---|
Molecular Formula |
C9H10O7 |
Molecular Weight |
230.17 g/mol |
IUPAC Name |
dimethyl 2-(6-oxo-1,4-dioxan-2-ylidene)propanedioate |
InChI |
InChI=1S/C9H10O7/c1-13-8(11)7(9(12)14-2)5-3-15-4-6(10)16-5/h3-4H2,1-2H3 |
InChI Key |
ODDNCQMYEVDOSI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C1COCC(=O)O1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















